molecular formula C22H26N4O3 B14967378 N-(furan-2-ylmethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

N-(furan-2-ylmethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

Cat. No.: B14967378
M. Wt: 394.5 g/mol
InChI Key: CYRUJBOUCCWRDR-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-1-(3-PROPOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a quinoxaline moiety, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-1-(3-PROPOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, followed by the synthesis of the 3-propoxyquinoxaline derivative. These intermediates are then coupled under specific reaction conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key factors include the selection of raw materials, reaction optimization, and purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-1-(3-PROPOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-1-(3-PROPOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-1-(3-PROPOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(FURAN-2-YL)METHYL]-1-(3-PROPOXYQUINOXALIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of a furan ring, a quinoxaline moiety, and a piperidine ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities.

Properties

Molecular Formula

C22H26N4O3

Molecular Weight

394.5 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-propoxyquinoxalin-2-yl)piperidine-4-carboxamide

InChI

InChI=1S/C22H26N4O3/c1-2-13-29-22-20(24-18-7-3-4-8-19(18)25-22)26-11-9-16(10-12-26)21(27)23-15-17-6-5-14-28-17/h3-8,14,16H,2,9-13,15H2,1H3,(H,23,27)

InChI Key

CYRUJBOUCCWRDR-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1N3CCC(CC3)C(=O)NCC4=CC=CO4

Origin of Product

United States

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